molecular formula C18H16N6O4S B2819295 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034584-21-7

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2819295
CAS No.: 2034584-21-7
M. Wt: 412.42
InChI Key: IOOLXGRFQCOFQS-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a pyridine ring, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Formation of the Triazole Ring: The triazole ring is usually formed via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and triazole rings with the pyridine ring and benzenesulfonamide group under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly and safe.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions can occur at various sites, including the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium and copper catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzenesulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring, in particular, is known for its ability to form strong interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-((1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Uniqueness

What sets 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide apart is the combination of the pyridine and triazole rings, which enhances its binding affinity and specificity for certain biological targets. This makes it a more potent and versatile compound compared to its analogs.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4S/c25-17-7-8-18(26)24(17)14-3-5-16(6-4-14)29(27,28)20-10-13-12-23(22-21-13)15-2-1-9-19-11-15/h1-6,9,11-12,20H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOLXGRFQCOFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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